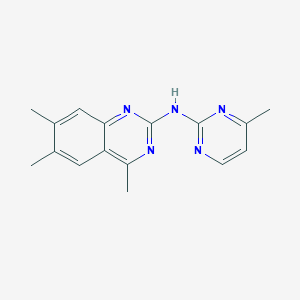

4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Description

4,6,7-Trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a quinazoline derivative featuring a methyl-substituted pyrimidine ring at position 2 and methyl groups at positions 4, 6, and 7 of the quinazoline core. Quinazolines are heterocyclic compounds with broad pharmacological relevance, including anticancer, antimicrobial, and kinase-inhibitory activities . The substitution pattern in this compound likely enhances lipophilicity and modulates interactions with biological targets such as STAT3, a transcription factor implicated in cancer progression .

Properties

Molecular Formula |

C16H17N5 |

|---|---|

Molecular Weight |

279.34 g/mol |

IUPAC Name |

4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |

InChI |

InChI=1S/C16H17N5/c1-9-7-13-12(4)19-16(20-14(13)8-10(9)2)21-15-17-6-5-11(3)18-15/h5-8H,1-4H3,(H,17,18,19,20,21) |

InChI Key |

LIDNNGNPSXZMEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid under reflux conditions.

Substitution Reactions: The methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Coupling with Pyrimidine: The final step involves coupling the quinazoline derivative with 4-methylpyrimidine-2-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenation using bromine or chlorination with thionyl chloride.

Major Products

Oxidation: Formation of quinazoline N-oxides or pyrimidine N-oxides.

Reduction: Formation of dihydroquinazoline derivatives.

Substitution: Halogenated quinazoline or pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also be used in the design of inhibitors for specific enzymes.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methyl and pyrimidine groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 2: Activity Profiles of Quinazoline Derivatives

Key Observations :

Physicochemical Properties

Table 3: Structural and Physical Properties

Structural Insights :

- Coplanarity (e.g., 8.4° dihedral angle in fluorinated analogues) enhances π-π stacking with target proteins, whereas methyl groups may reduce this interaction .

- The target compound’s methyl groups likely improve metabolic stability but may reduce solubility compared to methoxy or halogenated derivatives .

Biological Activity

4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 257.37 g/mol. The compound features a quinazoline core substituted with methyl and pyrimidine groups, which are known to influence its biological activity.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of Quinazoline Ring : Utilizing anthranilic acid derivatives and appropriate amines.

- Substitution Reactions : Introducing methyl and pyrimidine groups through electrophilic aromatic substitution or nucleophilic attacks.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit various cancer cell lines through mechanisms such as:

- Kinase Inhibition : The compound exhibits selectivity towards certain kinases involved in cancer progression. For instance, it has been reported to inhibit the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML) .

| Kinase Target | IC50 (µM) | Effect |

|---|---|---|

| BCR-ABL | 0.05 | Inhibition of proliferation in CML cells |

| EGFR | 0.1 | Reduced signaling in non-small cell lung cancer (NSCLC) |

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. The mechanism involves interference with bacterial cell division and metabolism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

Neuroprotective Effects

Preliminary research indicates that the compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to modulate pathways related to oxidative stress and neuronal survival.

Case Studies

- In vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, particularly in leukemia and breast cancer models.

- Animal Models : In vivo studies using murine models of cancer have shown that administration of the compound leads to reduced tumor growth and improved survival rates compared to control groups.

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications on the pyrimidine ring can enhance potency against specific targets while reducing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.